methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C15H11ClN2O4S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-5-chloropyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H11ClN2O4S/c1-22-15(19)13-9-11-12(7-8-14(16)17-11)18(13)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
HFNOBEVDYVEAIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been explored for its potential as a pharmacophore in drug development. Its structural characteristics enhance its binding affinity to specific enzymes and receptors, making it a candidate for therapeutic interventions in:
- Oncology : The compound has shown promise in inhibiting pathways critical for cancer cell proliferation and survival. Research indicates that it may modulate the activity of key enzymes involved in tumor growth.
- Anti-inflammatory Therapies : Its ability to interact with molecular targets related to inflammation suggests potential applications in treating inflammatory diseases.
Studies have demonstrated that this compound can significantly affect enzyme activity and receptor binding. The phenylsulfonyl moiety enhances its biological efficacy by improving the compound's interaction with target proteins involved in disease processes.
Structure-Activity Relationship Studies
Research into similar compounds has provided insights into the structure-activity relationships that govern the biological effects of this compound. This includes comparisons with related pyrrolopyridine derivatives to understand how modifications can influence potency and selectivity.
Numerous studies have investigated the efficacy of this compound in various contexts:
- Cancer Cell Lines : In vitro studies demonstrated that this compound inhibits cell proliferation in specific cancer cell lines by targeting pathways essential for cellular growth and survival.
- Inflammation Models : Animal models have shown that treatment with this compound reduces markers of inflammation, indicating potential therapeutic benefits in inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The chloro group may also play a role in modulating the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine Derivatives
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3) shares the same methyl ester and chloro substituents but lacks the phenylsulfonyl group. Its molecular weight (210.62 g/mol) and density (1.453 g/cm³) are lower than the target compound due to the absence of the sulfonyl moiety. This structural difference likely reduces metabolic stability and binding affinity in kinase-targeted applications .
- Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 952182-29-5) replaces chlorine with a trifluoromethyl group, increasing molecular weight (244.17 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration .
Substituent Modifications
a) Halogen Variations
- Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 17288-32-3) substitutes chlorine with bromine, increasing molecular weight (317.28 g/mol) and reactivity due to bromine’s larger atomic radius. This compound is synthesized via bromination of the parent pyrrolopyridine .
- Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (PBLJ2266) shifts the core to an indole structure, altering electronic properties and reducing planar rigidity compared to pyrrolopyridines .
b) Ester Group Variations
- Ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS EN300-717550) uses an ethyl ester instead of methyl, increasing molecular weight (363.42 g/mol) and slightly altering solubility. Both compounds share 95% purity, but the ethyl variant may exhibit slower hydrolysis in vivo .
Sulfonyl Group Impact
This modification is absent in analogs like methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which show reduced inhibitory potency in kinase assays .
Biological Activity
Methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClN2O4S, with a molecular weight of approximately 350.8 g/mol. The compound features a unique pyrrolo[3,2-b]pyridine core substituted with a methyl ester, a chloro group, and a phenylsulfonyl group. This structural configuration enhances its binding affinity to specific enzymes and receptors, contributing to its biological activities.
Research indicates that this compound interacts with various molecular targets critical for biological processes. The phenylsulfonyl moiety significantly enhances the compound's binding affinity, making it a candidate for further investigation in drug development. Its mechanism of action involves the inhibition of specific pathways relevant to disease processes, particularly in cancer biology and inflammation.
Anti-inflammatory Activity
Studies have shown that compounds within the pyrrolopyridine family exhibit promising anti-inflammatory properties. This compound has been explored for its ability to inhibit pro-inflammatory cytokines in vitro and in vivo. For instance, docking studies have confirmed its binding interactions with cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .
Anticancer Properties
The compound's potential as an anticancer agent has been highlighted in several studies. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, related compounds have shown efficacy against fibroblast growth factor receptors (FGFR), which are implicated in various tumor types . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolo core can enhance anticancer activity while reducing toxicity .
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C15H12N2O4S | Contains a bromo group instead of chloro |
| 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | C14H11ClN2O2S | Features an additional methyl group at position 6 |
| Methyl 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | C15H12N2O4S | Lacks the chloro substituent but retains similar sulfonamide functionality |
This table illustrates the structural diversity within the pyrrolopyridine class while emphasizing how specific substituents influence biological activity.
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited pro-inflammatory cytokines in cultured cells, suggesting its potential as an anti-inflammatory agent.
- In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to controls, indicating its efficacy as an anticancer therapy.
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to COX-2 and other relevant targets, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
